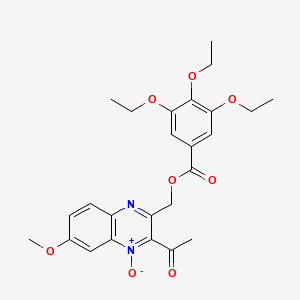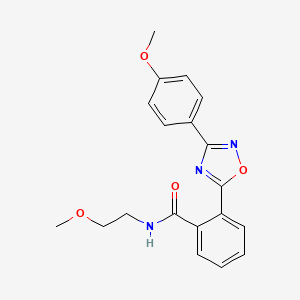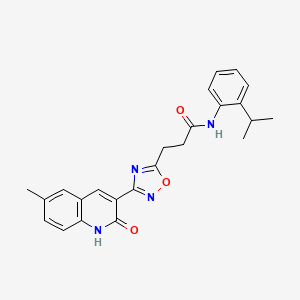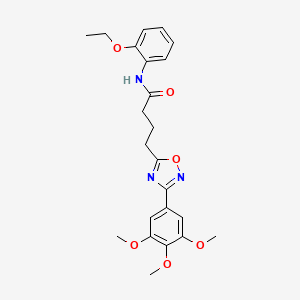
2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-7-methoxy-3-(((3,4,5-triethoxybenzoyl)oxy)methyl)quinoxaline 1-oxide, commonly known as ATMQ, is a synthetic quinoxaline derivative that has gained significant attention in the field of medicinal chemistry due to its potential as an anticancer agent. This compound has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of ATMQ is not fully understood. However, it has been proposed that ATMQ can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and apoptosis in cancer cells. ATMQ has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes in cancer cells.
Biochemical and Physiological Effects:
ATMQ has been shown to have several biochemical and physiological effects. In cancer cells, ATMQ can induce DNA damage, inhibit cell proliferation, induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs. However, the effects of ATMQ on normal cells and tissues are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
ATMQ has several advantages for lab experiments. It is easy to synthesize, and its structure can be easily modified to improve its efficacy and selectivity. ATMQ has also shown promising results in preclinical studies, indicating its potential as an anticancer agent. However, there are also limitations to using ATMQ in lab experiments. Its mechanism of action is not fully understood, and its effects on normal cells and tissues are not fully characterized. In addition, more studies are needed to determine the optimal dosage and administration regimen of ATMQ.
Orientations Futures
There are several future directions for the research on ATMQ. First, more studies are needed to fully understand the mechanism of action of ATMQ and its effects on normal cells and tissues. Second, more studies are needed to optimize the synthesis method and improve the efficacy and selectivity of ATMQ. Third, more preclinical studies are needed to determine the optimal dosage and administration regimen of ATMQ. Fourth, clinical trials are needed to determine the safety and efficacy of ATMQ in humans. Finally, more studies are needed to explore the potential of ATMQ in combination with other anticancer agents.
Méthodes De Synthèse
ATMQ can be synthesized using different methods, including a one-pot reaction, a three-step synthesis, and a microwave-assisted synthesis. The one-pot reaction involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine. The three-step synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride, followed by the reaction of the intermediate with 3,4,5-triethoxybenzaldehyde in the presence of sodium methoxide, and then the oxidation of the intermediate with m-chloroperbenzoic acid. Microwave-assisted synthesis involves the reaction of 2,3-dichloroquinoxaline with acetic anhydride and 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine under microwave irradiation.
Applications De Recherche Scientifique
ATMQ has been extensively studied for its potential as an anticancer agent. Preclinical studies have shown that ATMQ can inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. ATMQ has also been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In addition, ATMQ has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in cancer cells.
Propriétés
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3,4,5-triethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O8/c1-6-32-21-11-16(12-22(33-7-2)24(21)34-8-3)25(29)35-14-19-23(15(4)28)27(30)20-13-17(31-5)9-10-18(20)26-19/h9-13H,6-8,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJORCIFCNRJPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Methyl(naphthalen-2-ylsulfonyl)amino]acetamide](/img/structure/B7709534.png)

![(E)-N'-((1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methylene)-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7709548.png)

![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)


![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)
